Quaterphenyl

Description

The exact mass of the compound this compound is 306.140850574 g/mol and the complexity rating of the compound is 324. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

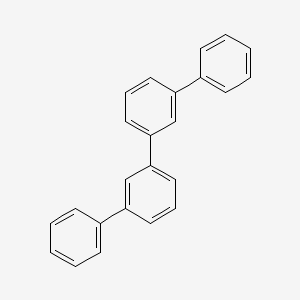

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPJBAYCIXEHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029346 | |

| Record name | Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization] | |

| Record name | Quaterphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaterphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000086 [mmHg] | |

| Record name | Quaterphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1166-18-3, 29036-02-0 | |

| Record name | Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-QUATERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaterphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaterphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1':3',1'':3'',1'''-QUATERPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6QTH6872K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of p-Quaterphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of p-quaterphenyl (B89873) (1,1':4',1'':4'',1'''-quaterphenyl), a valuable polycyclic aromatic hydrocarbon with applications in organic electronics and scintillation counting. This document details two primary synthetic methodologies: the Suzuki-Miyaura coupling and the Ullmann coupling. Each method is accompanied by a detailed experimental protocol. Furthermore, this guide presents a thorough characterization of p-quaterphenyl, summarizing its physical and spectroscopic properties in clearly structured tables. The included data encompasses physical constants, UV-Vis absorption, and assignments for Fourier-transform infrared (FTIR) spectroscopy, and proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy. Visual workflows for the synthetic pathways are provided using Graphviz diagrams to facilitate a clear understanding of the experimental processes.

Introduction

p-Quaterphenyl is a benzenoid aromatic compound composed of four phenyl rings linked in a para arrangement.[1] Its extended π-conjugated system imparts it with unique photophysical properties, making it a subject of interest in materials science, particularly for applications as a chromophore and in scintillation counters when dissolved in toluene (B28343).[1][2] The synthesis of p-quaterphenyl and its derivatives is crucial for the development of novel organic electronic materials and for fundamental studies in photochemistry. This guide focuses on two of the most robust and widely employed methods for the synthesis of biaryl and polyaryl compounds: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the copper-mediated Ullmann coupling reaction.

Synthesis of p-Quaterphenyl

Two primary synthetic routes for the preparation of p-quaterphenyl are detailed below. The Suzuki-Miyaura coupling offers mild reaction conditions and high functional group tolerance, while the Ullmann coupling provides a classical approach, particularly for the synthesis of symmetrical biaryls.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. For the synthesis of p-quaterphenyl, a common strategy involves the coupling of two equivalents of phenylboronic acid with 4,4'-dibromobiphenyl (B48405).

Materials:

-

4,4'-Dibromobiphenyl

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4,4'-dibromobiphenyl (1.0 eq.), phenylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of toluene.

-

Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 2:1 mixture of toluene and ethanol (sufficient to dissolve the reactants upon heating). Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude p-quaterphenyl is purified by recrystallization from a suitable solvent, such as toluene or a mixture of ethanol and water, to yield a white to off-white crystalline solid.

Ullmann Coupling

The Ullmann coupling is a classic method for the synthesis of symmetrical biaryls, involving the copper-mediated coupling of two aryl halide molecules. For p-quaterphenyl, this can be achieved through the homocoupling of 4-iodobiphenyl (B74954).

Materials:

-

4-Iodobiphenyl

-

Copper powder (activated)

-

Dimethylformamide (DMF) or sand (as a high-boiling medium)

-

Toluene

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Copper (Optional but Recommended): Stir commercial copper powder with a solution of iodine in acetone (B3395972) for a few minutes, then filter and wash with acetone, followed by a dilute solution of hydrochloric acid in acetone, and finally with acetone again. Dry the activated copper powder under vacuum.

-

Reaction Setup: In a high-boiling point solvent like dimethylformamide (DMF), or alternatively, in the absence of a solvent using sand as a heat transfer medium, mix 4-iodobiphenyl (1.0 eq.) and activated copper powder (2.0 eq.).

-

Reaction: Heat the mixture to a high temperature (typically 200-250 °C) with vigorous stirring. The reaction is often carried out for several hours to days. Monitor the reaction progress by TLC.[3]

-

Work-up: After cooling to room temperature, add toluene to the reaction mixture and filter to remove the copper and copper salts.

-

Extraction: Transfer the toluene filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a high-boiling solvent such as toluene or xylene to afford p-quaterphenyl as a crystalline solid.

Workflow Diagrams

Characterization of p-Quaterphenyl

The identity and purity of the synthesized p-quaterphenyl can be confirmed through various analytical techniques. The following tables summarize the key physical and spectroscopic data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₈ | [1] |

| Molar Mass | 306.41 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 317-319 °C | |

| Boiling Point | 428 °C at 760 mmHg | |

| Solubility | Soluble in hot toluene, xylene; sparingly soluble in ethanol, acetone. |

Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Cyclohexane | 296 | 63,000 | |

| Toluene | 300 | Not Reported |

Due to the symmetry of the p-quaterphenyl molecule, the ¹H NMR spectrum is relatively simple. The protons on the terminal phenyl rings are equivalent, as are the protons on the central biphenyl (B1667301) core.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 8H | Protons ortho to the inter-ring bonds |

| ~7.45 | t | 8H | Protons meta to the inter-ring bonds |

| ~7.35 | t | 2H | Protons para to the inter-ring bonds on the terminal rings |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The assignments are based on typical values for similar aromatic compounds.

The symmetry of p-quaterphenyl also simplifies its ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~140.5 | Quaternary carbons of the inter-ring bonds |

| ~128.8 | CH carbons meta to the inter-ring bonds |

| ~127.5 | CH carbons ortho to the inter-ring bonds |

| ~127.0 | CH carbons para to the inter-ring bonds on the terminal rings |

Note: The assignments are based on typical values for polyphenyl compounds.

The FTIR spectrum of p-quaterphenyl is characterized by absorptions typical of aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3100 | Medium | Aromatic C-H stretch |

| 1600, 1485, 1400 | Strong | Aromatic C=C ring stretching |

| 810 | Strong | para-disubstituted C-H out-of-plane bend |

| 760, 690 | Strong | Monosubstituted C-H out-of-plane bend |

Note: These assignments are based on characteristic infrared absorption frequencies for aromatic hydrocarbons.

Conclusion

This technical guide has outlined two effective methods for the synthesis of p-quaterphenyl: the Suzuki-Miyaura coupling and the Ullmann coupling. Detailed experimental protocols have been provided to facilitate the replication of these syntheses in a laboratory setting. Furthermore, a comprehensive summary of the physical and spectroscopic characterization data for p-quaterphenyl has been presented in a clear and accessible format. The provided information will be a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development who are interested in the preparation and properties of this important polycyclic aromatic hydrocarbon.

References

Crystal Structure of Quaterphenyl Isomers: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Quaterphenyl (B1678625) isomers, a class of aromatic hydrocarbons, are of significant interest in materials science and drug development due to their unique structural and photophysical properties. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for predicting their behavior and designing novel applications. This technical guide provides a comprehensive overview of the crystal structure analysis of para-, meta-, and ortho-quaterphenyl isomers, detailing their crystallographic parameters, the experimental protocols for their determination, and the underlying principles of their structural organization.

Comparative Crystallographic Data of this compound Isomers

The crystallographic data for the three primary isomers of this compound reveal significant differences in their solid-state packing and molecular conformation, which are directly attributable to the substitution pattern of the phenyl rings. The following tables summarize the key crystallographic parameters for p-, m-, and o-quaterphenyl.

Table 1: Crystallographic Data for p-Quaterphenyl [1]

| Parameter | Value |

| Chemical Formula | C₂₄H₁₈ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 8.110 |

| b (Å) | 5.610 |

| c (Å) | 17.910 |

| α (°) | 90 |

| β (°) | 95.80 |

| γ (°) | 90 |

| Volume (ų) | 811.4 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.25 |

Table 2: Crystallographic Data for m-Quaterphenyl [2]

| Parameter | Value |

| Chemical Formula | C₂₄H₁₈ |

| CCDC Number | 810355 |

| Crystal system, space group, and unit cell parameters are available through the Cambridge Crystallographic Data Centre. |

Table 3: Crystallographic Data for o-Quaterphenyl [3]

| Parameter | Value |

| Chemical Formula | C₂₄H₁₈ |

| CCDC Number | 895954 |

| Crystal system, space group, and unit cell parameters are available through the Cambridge Crystallographic Data Centre. |

Experimental Protocols

The determination of the crystal structures of this compound isomers involves a multi-step process, from the synthesis and purification of the material to the final refinement of the crystallographic model. The following sections outline the typical experimental methodologies employed.

Synthesis and Purification

This compound isomers are generally synthesized through cross-coupling reactions, such as the Suzuki or Kumada coupling, followed by purification techniques like recrystallization or sublimation to obtain high-purity single crystals suitable for X-ray diffraction.

Crystal Growth

The growth of high-quality single crystals is a critical step. For quaterphenyls, several methods can be employed:

-

Slow Evaporation: A saturated solution of the this compound isomer in a suitable solvent (e.g., toluene, chloroform) is allowed to evaporate slowly in a controlled environment. The slow decrease in solvent volume leads to the gradual formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Solvent-Antisolvent Method: This method was specifically reported for the growth of single-crystal para-quaterphenyl films. It involves the slow diffusion of a precipitating agent (antisolvent) from the vapor phase into the solution, leading to crystal growth at the liquid-air interface and in the bulk solution.[4]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement in a crystalline solid.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, such as an Oxford Diffraction Xcalibur S with a CCD detector, and irradiated with monochromatic X-rays.[4] The diffraction pattern is recorded as a series of images at different crystal orientations.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure.

Visualization of Key Concepts and Workflows

To better illustrate the relationships between this compound isomers and the process of crystal structure analysis, the following diagrams are provided.

References

- 1. "Structural Characterization of this compound Cation Radical: X-ray Cry" by Moloy Banerjee, Sergey V. Lindeman et al. [epublications.marquette.edu]

- 2. This compound | C24H18 | CID 14422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. o-Quaterphenyl | C24H18 | CID 12549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Electronic Properties of Quaterphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical and electronic properties of quaterphenyl (B1678625) and its derivatives. Quaterphenyls, consisting of four phenyl rings linked in a para position, form a rigid, conjugated core structure that is fundamental to many advanced materials.[1] Their derivatives are integral to the development of organic light-emitting diodes (OLEDs), liquid crystals, scintillators, and fluorescent probes.[2][3] Understanding their electronic and photophysical characteristics is crucial for designing molecules with tailored functionalities for various scientific and therapeutic applications.

Electronic Properties

The electronic properties of this compound derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictate their charge transport capabilities and redox behavior. These parameters are critical for applications in organic electronics.[4]

The HOMO energy level reflects the electron-donating ability of a molecule, while the LUMO level indicates its electron-accepting ability. The difference between these levels, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic transition energy and chemical reactivity.[5] A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum.[5] These properties are commonly investigated using electrochemical methods like cyclic voltammetry and computational approaches such as Density Functional Theory (DFT).[4][6][7]

Quantitative Data: Electronic Properties

The following table summarizes key electronic properties for p-quaterphenyl (B89873) and selected derivatives as reported in the literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg, eV) | Oxidation Potential (Eoxd onset, V vs. Fc/Fc⁺) | Measurement Method |

| p-Quaterphenyl | -5.41 | -1.89 | 3.52 (optical) | 1.07 | Cyclic Voltammetry |

| p-Quaterphenyl | -5.51 | -2.01 | 3.50 (optical) | 1.22 (vs Ag/AgCl) | Cyclic Voltammetry |

| 4,4'''-di-tert-butylthis compound | - | - | - | 1.47 (Eox vs SCE) | Cyclic Voltammetry[6] |

| Tetramethyl-p-quaterphenyl | -5.42 | -1.31 | 4.11 | - | DFT Calculation[4][7] |

| Tetramethyl-p-quaterphenyl (in Cyclohexane) | -5.43 | -1.33 | 4.10 | - | DFT Calculation[4][7] |

Note: Energy levels can be calculated from oxidation potentials using empirical formulas, such as -EHOMO = Eoxd onset + 4.44 eV. LUMO levels are often estimated from the HOMO level and the optical band gap (ELUMO = EHOMO + Egopt).[8]

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary electrochemical technique used to probe the redox properties of chemical species.[9][10] It provides information on oxidation and reduction potentials, which can be used to estimate HOMO and LUMO energy levels.[11][12]

Methodology:

-

Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl), and a counter electrode (e.g., platinum wire).[10][13]

-

Sample Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) to a concentration of approximately 1-2 mM.[6] A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (n-Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄), is added at a concentration of ~0.1-0.2 M to ensure conductivity.[6][13] The solution is deoxygenated by bubbling with an inert gas like argon.

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again. The resulting current is measured and plotted against the applied potential.[9] For oxidation potential measurement, the scan is typically initiated towards positive potentials.

-

Data Analysis: The cyclic voltammogram reveals the anodic and cathodic peak potentials (Epa and Epc). For a reversible process, the formal reduction potential (E°') can be estimated as the average of the peak potentials. The onset of the oxidation wave is used to calculate the HOMO energy level.[8] The reversibility of the redox event is assessed by criteria such as the ratio of anodic to cathodic peak currents (ipa/ipc), which should be close to 1 for a reversible couple.[6]

Visualization: Workflow for Determining Electronic Properties

Caption: A simplified Jablonski diagram illustrating key photophysical pathways.

References

- 1. p-Quaterphenyl | C24H18 | CID 8677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. theijes.com [theijes.com]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-depth Technical Guide to the Solubility of p-Quaterphenyl

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of p-quaterphenyl (B89873) (1,1':4',1'':4'',1'''-quaterphenyl), a polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics.[1] Due to its rigid, non-polar structure, p-quaterphenyl is characterized by poor solubility in many common solvents, a critical consideration for its processing, purification, and application.

Solubility Data

The solubility of p-quaterphenyl is highly dependent on the solvent's polarity and structure. As a large, non-polar aromatic molecule, it exhibits the highest solubility in non-polar, aromatic solvents, following the principle of "like dissolves like." Quantitative data is limited, but available measurements and qualitative observations provide a clear picture of its behavior.

Quantitative Solubility

The most definitive quantitative solubility data for p-quaterphenyl is available in toluene (B28343). Spectrophotometric analysis has been used to determine its solubility at room temperature.

Table 1: Quantitative Solubility of p-Quaterphenyl

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L)¹ | Reference |

| Toluene | 25 | 0.21 | 6.85 x 10⁻⁴ | [2] |

| Toluene | 20 | 0.22 | 7.18 x 10⁻⁴ | [2] |

¹ Molar solubility calculated using a molecular weight of 306.4 g/mol for p-quaterphenyl.[3]

Qualitative Solubility

Qualitative assessments provide broader context for solvent selection. p-Quaterphenyl is generally insoluble in polar solvents like water but shows slight solubility in non-polar and aromatic organic solvents, which can often be enhanced by heating.

Table 2: Qualitative Solubility of p-Quaterphenyl in Common Organic Solvents

| Solvent | Solubility Description | Conditions | Reference(s) |

| Benzene | Soluble | Not specified | [1] |

| Toluene | Slightly Soluble | Enhanced by heating and sonication | [4][5][6] |

| Hexanes | Slightly Soluble | Enhanced by heating and sonication | [4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Sufficient for Recrystallization | Requires heating (ca. 50°C) | [4] |

| Water | Insoluble | Standard conditions | [1] |

Experimental Protocols

Accurate determination of the solubility of poorly soluble compounds like p-quaterphenyl requires robust experimental design to ensure equilibrium is reached.

Protocol: Equilibrium Solubility Determination via UV-Vis Spectrophotometry

This protocol is based on the methodology used to determine the solubility of p-quaterphenyl in toluene and incorporates best practices for poorly soluble compounds.[2][7][8]

Objective: To determine the equilibrium solubility of p-quaterphenyl in a given solvent at a specified temperature.

Materials:

-

p-Quaterphenyl (solid, high purity)

-

Solvent of choice (e.g., Toluene, HPLC grade)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25°C ± 0.1°C)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Stock Standards: Prepare a series of standard solutions of known p-quaterphenyl concentrations in the chosen solvent. This is necessary to create a calibration curve. Given the low solubility, this may require a co-solvent or careful serial dilutions of a saturated stock.

-

Sample Preparation: Add an excess amount of solid p-quaterphenyl to a glass vial containing a known volume of the solvent. An excess is critical to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[8]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a prolonged period to ensure equilibrium is reached. For poorly soluble aromatic compounds, a minimum of 24-48 hours is recommended.[2][7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to permit the excess solid to settle.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals that would otherwise lead to an overestimation of solubility.[9]

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Spectrophotometric Analysis: Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for p-quaterphenyl (approx. 295 nm in cyclohexane).[10]

-

Concentration Calculation: Using the calibration curve derived from the standard solutions, determine the concentration of p-quaterphenyl in the diluted sample. Back-calculate to find the concentration in the original, undiluted saturated solution. This value represents the equilibrium solubility.

Protocol: Crystal Growth via Solvent-Antisolvent Method

This method is not a direct solubility measurement but is a related technique for obtaining high-quality crystals of p-quaterphenyl, relying on solubility differences. The data is derived from reported crystal growth experiments.[2]

Objective: To grow single crystals of p-quaterphenyl from a toluene solution using an antisolvent.

Materials:

-

p-Quaterphenyl

-

Solvent: Toluene

-

Antisolvent: Isopropanol or 1-Butanol

-

Glass vial or beaker

Procedure:

-

Solution Preparation: Prepare a solution of p-quaterphenyl in toluene at a concentration near its saturation point (e.g., 0.16-0.17 g/L).[2] The solution may be gently heated to ensure complete dissolution.

-

Antisolvent Introduction: Carefully add an antisolvent (e.g., isopropanol), in which p-quaterphenyl is much less soluble, to the toluene solution. This can be done by layering the antisolvent on top of the solution or by introducing its vapor slowly into the system.

-

Induce Crystallization: The introduction of the antisolvent reduces the overall solubility of p-quaterphenyl in the mixed solvent system, creating a supersaturated state and inducing nucleation and crystal growth.

-

Crystal Growth: Allow the system to stand undisturbed for an extended period (e.g., 5-25 days). Crystals typically form at the liquid-air interface or at the bottom of the container.[2]

-

Isolation: Once crystals of a desired size have formed, they can be carefully isolated from the solution.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for determining equilibrium solubility.

Caption: Workflow for the solvent-antisolvent crystal growth method.

References

- 1. CAS 135-70-6: p-Quaterphenyl | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. p-Quaterphenyl | C24H18 | CID 8677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-QUATERPHENYL CAS#: 135-70-6 [m.chemicalbook.com]

- 5. P-QUATERPHENYL | 135-70-6 [amp.chemicalbook.com]

- 6. 135-70-6 CAS MSDS (P-QUATERPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. PhotochemCAD | p-Quaterphenyl [photochemcad.com]

A Technical Guide to Theoretical and Computational Studies of Quaterphenyl Conformations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-quaterphenyl (p-quaterphenyl) is a benzenoid aromatic compound composed of four phenyl rings linked in a para arrangement.[1] As a fundamental structure in the broader class of poly-para-phenylenes (PPPs), p-quaterphenyl (B89873) and its derivatives are of significant interest in materials science for their applications as chromophores, hole transporters in organic electronics, and as blue emitters.[1][2] In drug development, the biaryl and oligo-aryl motif is a common scaffold, and understanding its conformational preferences is crucial for predicting molecular shape, receptor binding, and pharmacokinetic properties.

The physical, electronic, and biological properties of p-quaterphenyl are intrinsically linked to its three-dimensional structure, which is primarily defined by the torsional (or dihedral) angles between the adjacent phenyl rings. The molecule is not rigid; rotation around the single C-C bonds connecting the rings gives rise to a complex potential energy surface (PES) with multiple stable conformers and rotational barriers.[3]

This technical guide provides an in-depth overview of the state-of-the-art theoretical and computational methodologies used to investigate the conformational landscape of p-quaterphenyl. It details the protocols for key computational and experimental approaches, presents quantitative data on the molecule's conformational energetics, and visualizes the logical workflows involved in these studies.

Theoretical Background: The Conformational Landscape

The conformation of p-quaterphenyl is determined by the three dihedral angles (φ1, φ2, φ3) around the C-C single bonds connecting the four phenyl rings. The interplay between two primary opposing forces governs the molecule's preferred geometry:

-

π-Conjugation: Electronic delocalization across the rings favors a planar conformation (all φ = 0°), as this maximizes the overlap of p-orbitals.

-

Steric Hindrance: Repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted, non-planar conformation.

This balance results in a potential energy surface where the global minimum is a twisted structure. The key features of this landscape are the equilibrium (minimum energy) dihedral angles and the energy barriers to rotation between different conformations. The two primary transition states for rotation are the fully planar (φ = 0°) and the perpendicular (φ = 90°) arrangements.[3][4]

Computational Methodologies and Protocols

Computational chemistry provides a powerful toolkit for exploring the conformational preferences of molecules like p-quaterphenyl at the atomic level. The methods can be broadly categorized into quantum mechanics and molecular mechanics.

Quantum Mechanics (QM) Methods

QM methods solve approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule. They are highly accurate but computationally expensive.

3.1.1 Density Functional Theory (DFT)

DFT is the most widely used QM method for conformational analysis due to its excellent balance of accuracy and computational cost.[5][6]

-

Protocol for Potential Energy Surface (PES) Scan:

-

Initial Geometry: A starting 3D structure of p-quaterphenyl is built.

-

Functional and Basis Set Selection: A functional and basis set are chosen. The B3LYP hybrid functional is a common choice that has been successfully applied to aromatic systems.[6] A Pople-style basis set like 6-31G(d) or a more extensive one like def2-TZVPP is selected to provide a good description of the electronic structure.[6][7] Empirical dispersion corrections (e.g., -D3) are often included to accurately model the weak van der Waals interactions that influence conformational stability.[8]

-

Geometry Optimization: The molecular geometry is fully optimized to find a local energy minimum.

-

Constrained Scan: A "rigid" or "relaxed" PES scan is performed. A key dihedral angle (e.g., the central φ2) is constrained and systematically rotated in discrete steps (e.g., every 10-15 degrees). At each step, the rest of the molecule's geometry is re-optimized.

-

Energy Profiling: The relative energy at each step is plotted against the dihedral angle to generate the rotational energy profile, revealing the energy minima and transition state barriers.

-

Molecular Mechanics (MM) Methods

MM methods, also known as force-field methods, use a classical mechanics framework to calculate molecular energies.[9] They are computationally much faster than QM methods, allowing for the simulation of larger systems and longer timescales, such as in molecular dynamics.

-

Core Concept: The Force Field A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates.[9] The total potential energy is a sum of bonded terms (bond stretching, angle bending, dihedral torsion) and non-bonded terms (van der Waals and electrostatic interactions).[9][10] Common force fields for organic molecules include the Open Force Field (OpenFF), Generalized AMBER Force Field (GAFF), CHARMM General Force Field (CGenFF), and Optimized Potentials for Liquid Simulations (OPLS).

-

Protocol for Conformational Search:

-

Parameterization: The atoms and bonds in p-quaterphenyl are assigned parameters from a chosen force field. This step is critical, as the accuracy of MM simulations depends entirely on the quality of the force field parameters.[11]

-

Conformer Generation: A large number of initial conformations are generated, often by randomly sampling the torsional angles.

-

Energy Minimization: Each generated conformer is subjected to energy minimization using the force field to find the nearest local energy minimum.

-

Clustering and Analysis: The resulting minimized structures are clustered based on geometric similarity (e.g., RMSD).[12] The lowest-energy conformers from each cluster are identified as the most probable conformations. These can then be further refined using higher-level QM calculations.[12]

-

Experimental Protocols

Experimental methods provide crucial data for validating computational models. For molecules like p-quaterphenyl, gas-phase and solution-phase techniques are most relevant for studying intrinsic conformational preferences.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from the influence of crystal packing or solvent effects.[3]

-

Methodology:

-

A high-energy beam of electrons is fired through a gaseous sample of the molecule.[3]

-

The electrons are scattered by the molecule's electrostatic potential.

-

The resulting diffraction pattern, an interference signal, is recorded on a detector.

-

The one-dimensional diffraction data contains information about the internuclear distances within the molecule.

-

By fitting a structural model to the experimental scattering intensities, key parameters like bond lengths, bond angles, and average torsional angles can be determined with high accuracy.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, NMR spectroscopy can provide information about the average conformation and the dynamics of conformational exchange.[3]

-

Methodology:

-

High-resolution 1H or 13C NMR spectra of the molecule in a suitable solvent are acquired.

-

Parameters such as chemical shifts, scalar couplings (J-couplings), and Nuclear Overhauser Effects (NOEs) are measured.

-

These experimental parameters are population-weighted averages over all conformations present in solution.

-

By comparing the experimental values to those predicted for different conformations by QM calculations (e.g., DFT shielding calculations), the relative populations of conformers can be estimated.[3]

-

Dynamic NMR techniques, which involve acquiring spectra at different temperatures, can be used to determine the energy barriers for rotation when the exchange rate is on the NMR timescale.

-

Data Presentation: Energetics of the Biaryl Torsion

While the full conformational analysis of p-quaterphenyl involves three dihedral angles, the fundamental energetics are well-represented by the study of biphenyl, its core constituent. The data below, compiled from various computational and experimental studies on biphenyl, serves as a benchmark for understanding the torsional potential in p-quaterphenyl.

Table 1: Calculated and Experimental Equilibrium Dihedral Angle (φ) of Biphenyl

| Method | Phase | Dihedral Angle (φ) | Reference |

| Gas Electron Diffraction (GED) | Gas | 44.4° | [3] |

| B3LYP/D95** | Gas (Calculation) | 45.0° | [3] |

| Solid State NMR / QM | Solid | ~10° - 20° | [3] |

| Various | Solution | ~19° - 32° | [3] |

Note: The smaller dihedral angle in the solid and solution phases is due to crystal packing forces and solvent effects, respectively.

Table 2: Calculated and Experimental Rotational Energy Barriers (kcal/mol) for Biphenyl

| Barrier | Method | Energy (kcal/mol) | Reference |

| Planar (φ = 0°) | Gas-Phase Experiment | 1.43 ± 0.48 | [4][13] |

| B3LYP Calculation | ~2.0 | [4][13] | |

| HF/6-31G** Calculation | ~3.3 | [4][13] | |

| MP2/cc-pVQZ Calculation | ~2.28 | [4] | |

| Perpendicular (φ = 90°) | Gas-Phase Experiment | 1.55 ± 0.48 | [4][13] |

| B3LYP Calculation | ~1.7 - 2.4 | [4][13] | |

| HF/6-31G** Calculation | ~1.5 | [4][13] | |

| MP2/cc-pVQZ Calculation | ~2.13 | [4] |

Note: 1 kcal/mol = 4.184 kJ/mol. Experimental values often have significant uncertainty. Different levels of theory yield slightly different results, highlighting the importance of method selection.

Visualizations

Conclusion

The conformational properties of p-quaterphenyl are critical to its function in both materials and biological contexts. A synergistic approach combining high-accuracy quantum mechanical calculations, efficient molecular mechanics simulations, and targeted experimental validation provides the most comprehensive understanding of its structural landscape. DFT calculations are the workhorse for accurately determining the potential energy surface and rotational barriers, while force field-based methods enable the exploration of broader conformational space and dynamics. Experimental techniques like GED and NMR provide essential ground-truth data for benchmarking these computational models. For researchers in materials science and drug discovery, a thorough grasp of these methodologies is indispensable for the rational design of novel molecules with tailored three-dimensional structures and properties.

References

- 1. p-Quaterphenyl | C24H18 | CID 8677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. omlc.org [omlc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biomedres.us [biomedres.us]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ks.uiuc.edu [ks.uiuc.edu]

- 10. SimPoly: Simulation of Polymers with Machine Learning Force Fields Derived from First Principles [arxiv.org]

- 11. columbia.edu [columbia.edu]

- 12. chemrxiv.org [chemrxiv.org]

- 13. biomedres.us [biomedres.us]

A Technical Guide to the Synthesis of Quaterphenyls: A Historical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaterphenyls, consisting of four directly linked benzene (B151609) rings, represent a significant class of aromatic compounds. Their rigid, planar structure and unique photophysical properties have led to their application in diverse fields, including organic electronics, liquid crystals, and as scintillators. Furthermore, the quaterphenyl (B1678625) scaffold is a key structural motif in various pharmacologically active molecules and advanced materials. The efficient synthesis of this compound derivatives is, therefore, of paramount importance. This guide provides a comprehensive historical overview of the synthetic methodologies developed for quaterphenyls, detailed experimental protocols for key reactions, and a comparative analysis of their efficiencies.

Historical Perspective: The Evolution of Aryl-Aryl Bond Formation

The synthesis of quaterphenyls is intrinsically linked to the broader history of aryl-aryl bond formation. Early methods were often harsh and limited in scope. A significant turning point was the introduction of transition metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of biaryls and oligoaryls, including quaterphenyls.

The Ullmann reaction , first reported in 1901, represents one of the earliest methods for aryl-aryl bond formation, typically involving the copper-mediated coupling of two aryl halides at high temperatures.[1][2] While historically significant, its harsh conditions and limited substrate scope have led to its replacement by more efficient methods.

The mid-20th century saw the emergence of nickel-catalyzed cross-coupling reactions. The Kumada coupling , independently reported by the groups of Kumada and Corriu in 1972, utilized Grignard reagents as nucleophiles and demonstrated the catalytic prowess of nickel and palladium in forming C(sp²)–C(sp²) bonds.[3][4] This was a major advancement, offering milder reaction conditions.

The late 1970s and 1980s witnessed the development of palladium-catalyzed cross-coupling reactions that offered even greater functional group tolerance and efficiency. The Negishi coupling (1977), employing organozinc reagents, and the Suzuki-Miyaura coupling (1979), utilizing organoboron compounds, have become the cornerstones of modern aryl-aryl bond synthesis due to their versatility and mild reaction conditions.[5][6] The evolution of these methods, driven by the development of sophisticated phosphine (B1218219) ligands and palladium precatalysts, has significantly expanded the accessibility of complex this compound structures.[7][8]

Beyond cross-coupling, cycloaddition reactions, particularly the Diels-Alder reaction , have emerged as a powerful tool for the construction of the polycyclic aromatic framework of certain this compound derivatives.[9][10] This [4+2] cycloaddition approach allows for the formation of the six-membered rings that constitute the this compound backbone in a stereocontrolled manner.

More recently, innovative methods, such as solventless synthesis under phase transfer catalysis, have been developed, offering more environmentally benign routes to these important molecules.

Core Synthetic Methodologies

The synthesis of quaterphenyls can be broadly categorized into three main strategies:

-

Transition Metal-Catalyzed Cross-Coupling Reactions: These are the most prevalent and versatile methods.

-

Cycloaddition Reactions: Primarily involving the Diels-Alder reaction to construct the aromatic rings.

-

Other Synthetic Approaches: Including methods starting from readily available precursors like chalcones.

The following sections will delve into the details of these methodologies, providing experimental protocols and quantitative data where available.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the workhorse for constructing the C-C single bonds that link the phenyl rings in quaterphenyls. The general principle involves the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for this compound synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. The reaction typically involves the coupling of an arylboronic acid with an aryl halide.

General Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'

Experimental Protocol: Synthesis of p-Quaterphenyl

-

Reactants: 4,4'-Dibromobiphenyl (B48405) and Phenylboronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: Aqueous sodium carbonate (Na₂CO₃).

-

Solvent: Toluene (B28343) and water.

Procedure:

-

To a reaction flask, add 4,4'-dibromobiphenyl (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (3.0 mmol).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (10 mL) and water (2 mL) to the flask.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the mixture.

-

The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford p-quaterphenyl.

Kumada Coupling

The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction.

General Reaction Scheme:

Ar-X + Ar'-MgBr --(Ni or Pd catalyst)--> Ar-Ar'

Experimental Protocol: Synthesis of a this compound Derivative

-

Reactants: 4,4''-Dibromo-p-terphenyl (B92568) and Phenylmagnesium bromide.

-

Catalyst: [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)].

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

Procedure:

-

A solution of 4,4''-dibromo-p-terphenyl (1.0 mmol) in anhydrous THF is prepared in a flame-dried, inert atmosphere flask.

-

The nickel catalyst, NiCl₂(dppp) (0.05 mmol), is added to the solution.

-

A solution of phenylmagnesium bromide (2.2 mmol in THF) is added dropwise to the reaction mixture at room temperature.

-

The mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are generally more functional group tolerant than Grignard reagents.

General Reaction Scheme:

Ar-X + Ar'-ZnCl --(Pd or Ni catalyst)--> Ar-Ar'

Experimental Protocol: Synthesis of a this compound Derivative

-

Reactants: 4,4'-Diiodo-1,1'-biphenyl and Phenylzinc chloride.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Solvent: Anhydrous tetrahydrofuran (THF).

Procedure:

-

To a solution of 4,4'-diiodo-1,1'-biphenyl (1.0 mmol) in anhydrous THF under an inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

A solution of phenylzinc chloride (2.2 mmol in THF) is then added to the reaction mixture.

-

The mixture is stirred at 50-60 °C for 12-24 hours.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the product is purified by column chromatography.

Quantitative Data for Cross-Coupling Reactions

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | 4,4'-Dibromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12-24 | ~85 | [11] |

| Suzuki-Miyaura | Methyl 5-bromo-2-iodobenzoate | Various arylboronic acids | Pd/C | - | - | - | - | 78-91 | [12] |

| Kumada | 4,4''-Dibromo-p-terphenyl | Phenylmagnesium bromide | NiCl₂(dppp) | - | THF | RT | 12-24 | ~70-80 | [3] |

| Negishi | 4,4'-Diiodo-1,1'-biphenyl | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 50-60 | 12-24 | ~80-90 | [5][6] |

Note: Yields are approximate and can vary significantly based on the specific substrates, reaction conditions, and scale.

Cycloaddition Reactions: The Diels-Alder Approach

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for the construction of six-membered rings and can be applied to the synthesis of the this compound framework. Intramolecular versions of this reaction are particularly effective for creating complex polycyclic aromatic systems.

General Reaction Scheme:

Diene + Dienophile --(Heat or Lewis Acid)--> Cyclohexene derivative

Experimental Protocol: Intramolecular [4+2] Cycloaddition for a this compound Derivative

This example illustrates the formation of a benz[e]indeno[1,2,3-hi]acephenanthrylene, a complex this compound-containing structure, from a strained, cyclic meta-quaterphenylene acetylene (B1199291) via a heat-mediated intramolecular [4+2] cycloaddition.[10]

-

Reactant: A strained, cyclic meta-quaterphenylene acetylene derivative.

-

Solvent: o-Dichlorobenzene.

-

Conditions: High temperature in a pressure vessel.

Procedure:

-

A solution of the strained cyclic meta-quaterphenylene acetylene derivative in o-dichlorobenzene is placed in a pressure vessel.

-

The vessel is sealed and heated to 250 °C for 24 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the polycyclic aromatic product containing the this compound moiety.

-

The conversion for this specific reaction was reported to be 95% with an isolated yield of 80%.[10]

Synthesis from Chalcones and Allylsulfones

An alternative and environmentally friendly approach to quaterphenyls involves a solventless reaction under phase transfer catalysis (PTC) conditions, starting from readily available chalcones and allylsulfones.

Experimental Protocol: Solventless Synthesis of a this compound Derivative

-

Reactants: An appropriate allylsulfone and a chalcone (B49325) derivative.

-

Base: Solid sodium hydroxide (B78521) (NaOH).

-

Phase Transfer Catalyst: Polyethylene glycol (PEG) 1000.

Procedure:

-

In a screw-cap vial, charge the allylsulfone (0.40 mmol), the chalcone (0.40 mmol), solid NaOH (1.6 mmol), and PEG 1000 (0.16 mmol).

-

The mixture is stirred at 70 °C until the reaction is complete (monitored by TLC).

-

The reaction mixture is then quenched with a saturated solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate.

-

The combined organic layers are dried and the solvent is evaporated.

-

The pure this compound product is obtained by column chromatography.

-

A reported yield for 4'-phenyl-1,1':2',1''-terphenyl using a similar procedure for terphenyl synthesis was 66%.

Visualization of Synthetic Pathways

Evolution of this compound Synthesis Methods

Caption: Historical progression of key synthetic methods for quaterphenyls.

General Catalytic Cycle for Cross-Coupling Reactions

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The synthesis of quaterphenyls has evolved significantly from early, harsh methods to highly efficient and versatile transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Kumada, and Negishi couplings are now standard methods in the synthetic chemist's toolbox, each with its own advantages and limitations regarding functional group tolerance and reagent sensitivity. Furthermore, cycloaddition strategies like the Diels-Alder reaction and innovative green chemistry approaches continue to expand the possibilities for constructing these valuable molecular architectures. The choice of synthetic route ultimately depends on the specific target molecule, desired scale, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of a wide range of this compound derivatives for various scientific and technological applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The History of Palladium-Catalyzed Cross-Couplings Should Inspire the Future of Catalyst-Transfer Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heat-mediated cyclization of a constrained quaterphenylene ethynylene may proceed through a [4+2]-cycloaddition - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of p-Quaterphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-quaterphenyl (B89873), a significant organic compound utilized in various scientific applications, including scintillation work. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the methodologies for these analyses.

Spectroscopic Data Summary

The spectroscopic data for p-quaterphenyl are summarized in the tables below, providing a clear reference for its structural and electronic properties.

¹H NMR Data

Due to the symmetrical nature of p-quaterphenyl, the ¹H NMR spectrum is expected to show a distinct pattern of signals for the aromatic protons. The terminal phenyl groups have chemically equivalent protons, as do the two central phenyl rings.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | Triplet | 4H | H-3', H-5', H-3'', H-5'' |

| ~7.50 | Triplet | 2H | H-4', H-4'' |

| ~7.65 | Doublet | 4H | H-2', H-6', H-2'', H-6'' |

| ~7.70 | Singlet | 8H | H-2, H-3, H-5, H-6 (Central Rings) |

Note: Predicted chemical shifts are based on the analysis of similar polyphenyl compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum of p-quaterphenyl will reflect the carbon environments within the molecule. The symmetry of the molecule results in a reduced number of unique carbon signals.

| Chemical Shift (δ) ppm | Assignment |

| ~127.0 | C-2', C-6', C-2'', C-6'' |

| ~127.5 | C-4', C-4'' |

| ~129.0 | C-3', C-5', C-3'', C-5'' |

| ~139.5 | C-1 (Central Rings) |

| ~140.0 | C-4 (Central Rings) |

| ~140.5 | C-1', C-1'' |

Note: Predicted chemical shifts are based on the analysis of similar polyphenyl compounds. Actual values may vary depending on the solvent and experimental conditions.

IR Spectroscopy Data

The infrared spectrum of p-quaterphenyl is characterized by absorption bands corresponding to the vibrations of its aromatic structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1600-1450 | Strong | C=C stretching (aromatic ring) |

| 900-675 | Strong | C-H out-of-plane bending (aromatic) |

UV-Vis Spectroscopy Data

The UV-Vis absorption spectrum of p-quaterphenyl is characterized by a strong absorption band in the ultraviolet region, arising from π-π* electronic transitions within the conjugated system.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Cyclohexane | 294.8 | 41,000 | [1] |

| Methanol | Not specified | Not specified | [2] |

| Toluene | Not specified | Not specified | [3] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for p-quaterphenyl.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of p-quaterphenyl for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard one-pulse sequence.

-

Set the spectral width to encompass the aromatic region (typically 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for aromatic carbons (typically 100-150 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

FT-IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of finely ground p-quaterphenyl with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of p-quaterphenyl in a UV-transparent solvent (e.g., cyclohexane, methanol, toluene) of a known concentration.[1][3] The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.0).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[1]

-

Data Acquisition :

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the p-quaterphenyl solution.

-

Place both cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[1]

-

The instrument parameters such as spectral bandwidth, signal averaging time, data interval, and scan rate should be optimized for the specific measurement.[1]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like p-quaterphenyl.

References

Quaterphenyl as a Chromophore: An In-depth Technical Guide for Molecular Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quaterphenyl (B1678625) and its derivatives as versatile chromophores in molecular studies. Quaterphenyls, consisting of four phenyl rings, offer a rigid and highly conjugated system, making them excellent candidates for various photophysical applications. Their well-defined structure and favorable spectroscopic properties have led to their use in fluorescence spectroscopy, as molecular probes for cellular imaging, and in the development of novel biosensors. This guide details their photophysical characteristics, experimental protocols for their use, and their application in diverse research areas.

Core Photophysical Properties of this compound Chromophores

The utility of this compound as a chromophore is rooted in its distinct electronic and photophysical properties. Unsubstituted p-quaterphenyl (B89873) exhibits strong absorption in the ultraviolet region and intense fluorescence with a high quantum yield. The spectral properties can be tuned by chemical modification of the phenyl rings, allowing for the development of probes for specific applications.

Spectroscopic Data

The photophysical properties of p-quaterphenyl and some of its derivatives are summarized in the tables below. These properties are influenced by the solvent environment, highlighting the potential for solvatochromic studies.

Table 1: Photophysical Properties of p-Quaterphenyl (PQP) in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Cyclohexane | 294 | 366 | 0.89 - 0.91[1][2] | 0.8[1] |

| Dioxane | 294 | 365 | 0.90[1] | 1.07[1] |

| Dichloromethane | - | - | 0.85[1] | 1.06[1] |

| Ethanol | - | 365 | 0.89 | 0.8 |

Table 2: Photophysical Properties of Selected p-Quaterphenyl Derivatives

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| 4,4'''-bis-(2-butyloctyloxy)-p-quaterphenyl (BBQ) | Dioxane | - | - | 0.85 | 1.12 |

| 3,3''-Dimethyl-p-Quaterphenyl | - | - | - | 0.93 | - |

Note: A dash (-) indicates that the data was not available in the searched literature.

The Jablonski Diagram: Visualizing Photophysical Processes

The photophysical processes that govern the fluorescence of this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound chromophores.

Synthesis of Functionalized Quaterphenyls

The synthesis of substituted quaterphenyls often involves cross-coupling reactions. A general protocol for a Suzuki coupling reaction to synthesize a functionalized this compound is outlined below.

References

Synthesis of 4,4'''-Diiodo-1,1':4',1'':4'',1'''-quaterphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl, a key building block in the development of novel organic electronic materials and pharmaceutical compounds. This document details the most direct synthetic route, an electrophilic iodination of p-quaterphenyl (B89873), and outlines potential alternative methods involving coupling reactions. All quantitative data is presented in clear, tabular format, and a detailed experimental protocol for the primary synthesis is provided.

Introduction

4,4'''-Diiodo-1,1':4',1'':4'',1'''-quaterphenyl is a halogenated aromatic compound with a rigid, conjugated backbone. This structure makes it an attractive component for the design of organic semiconductors, liquid crystals, and fluorescent materials. The presence of terminal iodine atoms provides reactive sites for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide focuses on the practical synthesis of this important intermediate.

Synthetic Pathways

The synthesis of 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl can be achieved through several methods. The most direct and commonly reported method is the electrophilic iodination of commercially available p-quaterphenyl. Alternative strategies, such as the Ullmann or Suzuki coupling reactions, offer convergent approaches starting from smaller, functionalized aromatic units.

Diagram: Synthetic Approaches

Caption: Overview of synthetic routes to 4,4'''-diiodo-p-quaterphenyl.

Experimental Protocols

Direct Iodination of p-Quaterphenyl

This protocol is based on the electrophilic iodination of p-quaterphenyl, which offers a straightforward approach to the desired product.

Reaction Scheme:

Caption: Direct iodination of p-quaterphenyl.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| p-Quaterphenyl | 306.40 |

| Iodine (I₂) | 253.81 |

| Sulfuric acid (H₂SO₄) | 98.08 |

| Nitric acid (HNO₃) | 63.01 |

| Urea | 60.06 |

| Tetrachloromethane (CCl₄) | 153.82 |

| Acetic acid | 60.05 |

Procedure:

A detailed experimental procedure with specific quantities for the direct iodination of p-quaterphenyl is outlined below, based on literature reports[1].

-

To a stirred mixture of p-quaterphenyl in a solvent system of tetrachloromethane and acetic acid, add iodine, urea, sulfuric acid, and nitric acid.

-

Heat the reaction mixture to 120°C and maintain this temperature for 5 hours.

-

After cooling to room temperature, the reaction mixture is poured into water.

-

The precipitated solid is collected by filtration, washed with water, and then with a sodium thiosulfate (B1220275) solution to remove excess iodine.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., nitrobenzene (B124822) or toluene) to yield 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl.

Quantitative Data:

| Starting Material | Product | Yield (%) | Reference |

| p-Quaterphenyl | 4,4'''-Diiodo-1,1':4',1'':4'',1'''-quaterphenyl | 56 | [1] |

Characterization Data